3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one

Description

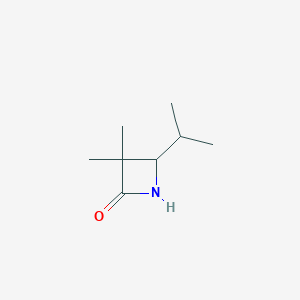

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-4-propan-2-ylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-5(2)6-8(3,4)7(10)9-6/h5-6H,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLYYSHNBRDSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(C(=O)N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethyl 4 Propan 2 Yl Azetidin 2 One and Analogues

Cycloaddition Approaches to the Azetidin-2-one (B1220530) Ring System

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful methods for the construction of four-membered rings. These reactions involve the combination of two unsaturated components to form a cyclic adduct.

Staudinger Ketene-Imine Cycloaddition in β-Lactam Formation

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine remains one of the most versatile and widely employed methods for the synthesis of β-lactams. wikipedia.orgresearchgate.net The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate. This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the azetidin-2-one ring. nih.govresearchgate.netacs.org

For the synthesis of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one, this would involve the reaction of dimethylketene (B1620107) with N-(2-methylpropylidene)amine.

The stereochemical outcome of the Staudinger reaction is a critical aspect, as the biological activity of many β-lactams is dependent on their stereochemistry. arkat-usa.org The reaction conditions, including solvent, temperature, and the order of reagent addition, can significantly influence both the yield and the diastereoselectivity (cis/trans ratio) of the resulting β-lactam.

Solvent Effects: The polarity of the solvent can play a crucial role in the stereoselectivity of the Staudinger reaction. Generally, polar solvents are believed to stabilize the zwitterionic intermediate, which can allow for rotation around the newly formed C-N bond before ring closure. This rotation can lead to the thermodynamically more stable trans isomer. In contrast, nonpolar solvents may favor a more concerted or rapid ring closure, often leading to a higher proportion of the kinetically favored cis product. For instance, studies have shown that for certain ketene-imine pairs, a switch from a nonpolar solvent like toluene (B28343) to a polar solvent like dichloromethane (B109758) can shift the product ratio in favor of the trans-β-lactam. numberanalytics.com

Temperature: Reaction temperature can also impact the stereochemical outcome. Lower temperatures often favor the kinetic product, which is typically the cis isomer resulting from the direct cyclization of the initially formed zwitterion. At higher temperatures, the system may have enough energy to overcome the rotational barrier in the zwitterionic intermediate, leading to an increased proportion of the thermodynamically more stable trans isomer.

Order of Reagent Addition: The sequence in which the reactants are combined can also affect the stereoselectivity, particularly when the ketene is generated in situ from an acyl chloride and a tertiary amine. Adding the tertiary amine to a mixture of the acyl chloride and the imine can sometimes lead to a decrease in stereoselectivity. This is because the rapid formation of the ketene in the presence of the imine can lead to a less controlled reaction.

The following table illustrates the general influence of reaction conditions on the stereochemical outcome of the Staudinger reaction for analogous systems.

| Reaction Condition | General Influence on Stereochemistry | Predominant Isomer |

| Solvent | ||

| Nonpolar (e.g., Toluene, Hexane) | Favors kinetic control, rapid ring closure | cis |

| Polar (e.g., Dichloromethane, Acetonitrile) | Stabilizes zwitterionic intermediate, allows for equilibration | trans |

| Temperature | ||

| Low (e.g., -78 °C to 0 °C) | Favors kinetic product | cis |

| High (e.g., Room Temperature to Reflux) | Allows for equilibration to thermodynamic product | trans |

The versatility of the Staudinger reaction is enhanced by the wide variety of ketene precursors and imine substrates that can be employed.

Ketene Precursors: Ketenes are often unstable and are typically generated in situ. Common precursors include:

Acyl chlorides: Treatment of an acyl chloride with a tertiary amine (e.g., triethylamine) is a very common method for generating ketenes. For the synthesis of this compound, 2,2-dimethylpropanoyl chloride would be the precursor for dimethylketene.

α-Diazoketones: Wolff rearrangement of α-diazoketones, induced either thermally or photochemically, provides a clean method for ketene generation. wikipedia.orgjiaolei.group

Carboxylic acids: Dehydration of carboxylic acids can also yield ketenes, though this method is less common for β-lactam synthesis.

The choice of precursor can sometimes influence the reaction's success. For instance, the use of acyl chlorides can introduce triethylammonium (B8662869) chloride as a byproduct, which may affect the reaction medium.

Imine Substrates: A broad range of imines can be used in the Staudinger reaction. However, the steric and electronic properties of the imine can significantly impact the reaction's feasibility and outcome. For the target molecule, the imine N-(2-methylpropylidene)amine is derived from isobutyraldehyde (B47883) and an amine.

Limitations:

Steric Hindrance: Highly substituted ketenes and sterically hindered imines can lead to low yields or even prevent the reaction from occurring. The gem-dimethyl group on the ketene and the isopropyl group on the imine in the target synthesis both contribute significant steric bulk, which could potentially lower the reaction rate and yield.

Imine Isomerization: The (E/Z) geometry of the imine can influence the stereochemical outcome, with (E)-imines generally favoring cis-β-lactams and (Z)-imines favoring trans-β-lactams. acs.org However, isomerization of the imine under the reaction conditions can lead to mixtures of diastereomers.

Side Reactions: Ketenes are highly reactive and can undergo dimerization or polymerization if not trapped efficiently by the imine.

Cyclization Reactions of Schiff Bases with Haloacyl Chlorides

An alternative and closely related method for the synthesis of azetidin-2-ones involves the reaction of a Schiff base (an imine) with a haloacyl chloride in the presence of a base. This method can be considered a variation of the Staudinger reaction where the ketene is generated in situ from the haloacyl chloride and a tertiary amine. However, another possible mechanism involves the formation of an N-acyliminium ion followed by intramolecular cyclization.

For the synthesis of this compound, this would involve the reaction of N-(2-methylpropylidene)amine with 2-bromo-2-methylpropanoyl bromide or a similar α-haloacyl halide.

Tertiary amine bases, most commonly triethylamine (B128534) (Et₃N), play a crucial role in this cyclocondensation reaction. Their primary functions are:

Generation of the Ketene: In what is often considered the predominant pathway for this reaction, the tertiary amine acts as a base to dehydrohalogenate the α-haloacyl chloride, generating the corresponding ketene in situ. This ketene then undergoes the [2+2] cycloaddition with the Schiff base as described in the Staudinger reaction.

Acid Scavenger: The reaction generates a hydrogen halide (e.g., HCl or HBr) as a byproduct. The tertiary amine neutralizes this acid, preventing it from protonating the starting materials or the product and driving the reaction to completion.

The choice of the tertiary amine can influence the reaction rate and yield. Sterically hindered bases may be less effective at promoting the reaction.

The electronic and steric nature of the substituents on both the Schiff base and the haloacyl chloride can have a significant impact on the efficiency of the ring closure.

Electronic Effects: Electron-donating groups on the aromatic ring of an N-aryl imine can increase the nucleophilicity of the imine nitrogen, facilitating the initial attack on the acyl chloride or the in situ generated ketene. Conversely, electron-withdrawing groups can decrease the nucleophilicity and slow down the reaction.

Steric Effects: As with the Staudinger reaction, steric hindrance can play a major role. Bulky substituents on the imine, particularly near the imine carbon, can hinder the approach of the haloacyl chloride or the ketene, leading to lower yields. In the case of this compound, the isopropyl group on the imine and the gem-dimethyl groups on the haloacyl chloride create a sterically congested environment around the forming four-membered ring.

The following table provides a general overview of how substituents can affect the cyclocondensation reaction.

| Reactant | Substituent Type | General Effect on Reaction Rate |

| Schiff Base (Imine) | Electron-donating group on N-substituent | Increases nucleophilicity, accelerates reaction |

| Electron-withdrawing group on N-substituent | Decreases nucleophilicity, decelerates reaction | |

| Bulky substituent near imine carbon | Steric hindrance, decelerates reaction | |

| Haloacyl Chloride | Bulky substituents at α-position | Steric hindrance, may decelerate reaction |

Regioselectivity is generally not a major issue in this reaction as the connectivity is well-defined by the reactants. The imine nitrogen attacks the carbonyl carbon of the haloacyl chloride (or the central carbon of the ketene), and the subsequent ring closure occurs between the enolate carbon and the imine carbon.

Synthetic Transformations from Azetidin-2,3-dione Precursors

Azetidin-2,3-diones are versatile synthons for preparing C-3 substituted azetidin-2-ones. These precursors allow for the introduction of various functional groups at the C-3 position through nucleophilic addition to the ketone, followed by subsequent transformations. This approach provides a reliable pathway to 3-alkyl and 3-alkylidene substituted β-lactams. researchgate.netresearchgate.net

The functionalization of azetidin-2,3-diones can be achieved with high regio- and stereoselectivity. A key method involves the Grignard reaction, where an organomagnesium halide adds selectively to the C-3 keto group. researchgate.net This step is followed by a highly stereoselective removal of the resulting tertiary hydroxyl group. researchgate.net

The process typically involves two main steps:

Regioselective Grignard Reaction: The reaction of an azetidin-2,3-dione with a Grignard reagent (e.g., Isopropyl magnesium bromide to introduce the propan-2-yl group) occurs specifically at the C-3 carbonyl, leaving the amide carbonyl at C-2 untouched. This yields a 3-hydroxy-3-alkylazetidin-2-one intermediate.

Stereoselective Hydroxyl Removal: The tertiary alcohol is then removed. One effective method is through the formation of a xanthate ester, followed by its reductive cleavage. researchgate.net This deoxygenation process is crucial for obtaining the desired C-3 alkyl-substituted azetidin-2-one.

Studies have also explored base-induced isomerization, which can convert cis-azetidin-2-ones into their more thermodynamically stable trans-isomers, providing another layer of stereochemical control. researchgate.net

Starting from the 3-hydroxy-3-alkylazetidin-2-one intermediate, both 3-alkylidene and 3-alkyl azetidin-2-ones can be synthesized.

3-Alkylidene Azetidin-2-ones: These compounds, featuring a double bond at the C-3 position, are generated through a dehydration reaction. A common and effective reagent for this transformation is a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). researchgate.net This step is a key part of a regio- and stereoselective synthesis strategy. researchgate.net 4-Alkylidene-β-lactams have been investigated as potential inhibitors of serine proteinases like leukocyte elastase. nih.gov

3-Alkyl Azetidin-2-ones: As described previously, these are formed by the reductive removal of the hydroxyl group from the 3-hydroxy intermediate, for instance, via a xanthate ester. researchgate.net These specific 3-alkyl substituted compounds are known for their activity as cholesterol absorption inhibitors. researchgate.net

| Precursor | Reagent(s) | Intermediate | Subsequent Reagent(s) | Final Product Type | Ref. |

| Azetidin-2,3-dione | Grignard Reagent (R-MgX) | 3-Hydroxy-3-alkylazetidin-2-one | PPh₃/CCl₄ | 3-Alkylidene-azetidin-2-one | researchgate.net |

| Azetidin-2,3-dione | Grignard Reagent (R-MgX) | 3-Hydroxy-3-alkylazetidin-2-one | 1. CS₂, NaH, MeI 2. Bu₃SnH, AIBN | 3-Alkyl-azetidin-2-one | researchgate.net |

Novel and Emerging Synthetic Strategies for Substituted Azetidin-2-ones

Modern synthetic chemistry has introduced new methodologies to improve the efficiency, yield, and environmental impact of azetidin-2-one synthesis. These include the use of non-conventional energy sources and advanced catalytic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient production of azetidin-2-ones. rasayanjournal.co.in This method significantly reduces reaction times compared to conventional heating. globalresearchonline.net

A common application of microwave irradiation is in the Staudinger [2+2] cycloaddition reaction. derpharmachemica.com In this approach, Schiff bases (imines) react with an acyl chloride (like chloroacetyl chloride) in the presence of a base (such as triethylamine) to form the β-lactam ring. derpharmachemica.comglobalresearchonline.netasianpubs.org Microwave energy can be applied in solvent-free conditions or with high-boiling point solvents like DMF that absorb microwave energy efficiently. derpharmachemica.com The use of heterogeneous catalysts, such as Mg-Al hydroxide, under microwave irradiation has also been explored to facilitate the synthesis and subsequent cleavage of azetidin-2-ones. mdpi.com This clean, fast, and economical method has been successfully used to synthesize a wide range of novel β-lactam derivatives. rasayanjournal.co.indoaj.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Conditions | Product | Ref. |

| Schiff Base | Chloroacetyl Chloride | Triethylamine | Microwave Irradiation | 2-Azetidinone | derpharmachemica.comasianpubs.org |

| Imine | Halogenated Acyl Chloride | Mg-Al Hydroxide | Microwave Irradiation | cis/trans-2-Azetidinone | mdpi.com |

| 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol | Chloroacetyl Chloride | Mild Base | Microwave Irradiation | 4-substituted-chloro-azetidin-2-one | rasayanjournal.co.in |

Transition metal catalysis offers highly efficient and selective pathways for constructing the azetidin-2-one ring. Various metals have been employed to catalyze key bond-forming reactions.

Gold Catalysis: Gold catalysts have been used in the synthesis of azetidin-3-ones, structural isomers of β-lactams. One approach involves the intermolecular oxidation of terminal alkynes to generate reactive α-oxo gold carbenes, which then undergo intramolecular cyclization. nih.gov This method bypasses the need for potentially hazardous diazo intermediates. nih.gov

Copper Catalysis: The copper(I)-mediated Kinugasa reaction is a powerful tool for the regio- and diastereoselective synthesis of cis-azetidin-2-ones. researchgate.net This reaction involves the cycloaddition of functionalized nitrones with acetylenic compounds. The use of copper(I) iodide as a catalyst facilitates this transformation, yielding β-lactams with diverse functionalities at the C-3 position. researchgate.net

Nickel Catalysis: Nickel-catalyzed reactions have been utilized for the functionalization of pre-formed azetidine (B1206935) rings. For instance, microwave-assisted Suzuki coupling using a nickel(II) iodide catalyst can introduce aryl groups at the C-3 position of a 3-iodo-azetidine. uni-muenchen.de

Chirality and Stereochemistry in Azetidin-2-one Synthesis

The biological activity of β-lactams is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the configuration of chiral centers, such as C-3 and C-4, is of paramount importance. derpharmachemica.com

The Staudinger ketene-imine cycloaddition is a classic method whose stereochemical outcome can be complex. mdpi.com The reaction is believed to proceed through a zwitterionic intermediate, and the final cis/trans selectivity is influenced by factors such as the order of reagent addition and the potential for imine isomerization. mdpi.comresearchgate.net If ketene formation occurs before reaction with the imine, the cis-isomer often predominates. researchgate.net

To achieve high enantioselectivity, several strategies have been developed:

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamides, provides a general and scalable approach to chiral C2-substituted azetidines. acs.org This method allows for the synthesis of either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide. acs.org

Enzymatic Resolution: Enzymes can be used for the enantioselective synthesis of chiral β-lactams. For example, Porcine Pancreatic Lipase (PPL) can mediate the enantioselective hydrolysis of racemic cis-3-(substituted acetoxy)azetidin-2-ones to yield chiral cis-3-hydroxyazetidin-2-ones with high enantiomeric excess. benthamdirect.com

Dynamic Kinetic Resolution (DKR): This powerful technique can convert a racemic starting material into a single enantiomer of the product in high yield. Racemic 3-acetoxy-β-lactams have been transformed into optically active 3-hydroxy-β-lactams via a sequence of hydrolysis, oxidation to an intermediate azetidine-2,3-dione, and subsequent enantioselective reduction using Ni-catalyzed asymmetric hydrogenation. mdpi.com

Diastereoselective and Enantioselective Synthetic Pathways

The synthesis of β-lactams, such as this compound, often utilizes the Staudinger ketene-imine cycloaddition, a versatile method for constructing the four-membered azetidinone ring. nih.govwikipedia.org This reaction involves the [2+2] cycloaddition of a ketene with an imine. wikipedia.orgorganic-chemistry.org The stereochemical outcome of this reaction is of paramount importance, and achieving high diastereoselectivity and enantioselectivity is a key challenge in modern organic synthesis. rsc.org

The mechanism of the Staudinger reaction is generally accepted to be a stepwise process involving a zwitterionic intermediate, which then undergoes ring closure to form the β-lactam. organic-chemistry.orgacs.org The stereoselectivity of the reaction is determined during this process and can be influenced by various factors. For the synthesis of this compound, the key reactants would be dimethylketene and an imine derived from isobutyraldehyde.

Control of diastereoselectivity in the Staudinger reaction often depends on the specific reactants and reaction conditions. The formation of either cis or trans β-lactams can be influenced by the substituents on both the ketene and the imine. In some cases, the isomerization of enolates formed during the reaction can lead to the formation of the more thermodynamically stable trans product. nih.gov The solvent and the presence of catalysts, such as N-heterocyclic carbenes, can also significantly affect the cis/trans ratio of the resulting β-lactam. nih.gov

For achieving enantioselectivity, a common strategy is the use of chiral auxiliaries. nih.govsigmaaldrich.com These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. After the desired stereocenter(s) have been established, the auxiliary can be removed. A widely used class of chiral auxiliaries for this purpose are oxazolidinones. nih.govwilliams.eduresearchgate.net For instance, an oxazolidinone can be attached to the ketene precursor, and its chiral environment will favor the approach of the imine from one face over the other, leading to the formation of one enantiomer of the β-lactam in excess.

Another approach to enantioselective synthesis is the use of chiral catalysts. nih.gov Chiral Lewis acids or organocatalysts can be employed to create a chiral environment around the reacting molecules, thereby influencing the stereochemical outcome of the cycloaddition.

Table 1: Factors Influencing Stereoselectivity in Staudinger Cycloaddition

| Factor | Influence on Stereoselectivity | Key Considerations |

| Substituents | The steric and electronic properties of substituents on the ketene and imine can direct the stereochemical outcome. | Bulky groups can favor the formation of the trans isomer to minimize steric hindrance. |

| Solvent | The polarity of the solvent can affect the stability of the zwitterionic intermediate and influence the cis/trans ratio. nih.gov | Aprotic solvents of varying polarity are often screened to optimize diastereoselectivity. |

| Catalysts | Chiral or achiral catalysts can influence both diastereoselectivity and enantioselectivity. nih.govnih.gov | N-heterocyclic carbenes and Lewis acids have been shown to be effective. nih.gov |

| Chiral Auxiliaries | The use of a chiral auxiliary on either the ketene or imine component can induce high levels of enantioselectivity. nih.govsigmaaldrich.com | Oxazolidinones are a common and effective class of chiral auxiliaries. nih.govwilliams.eduresearchgate.net |

Control of Relative and Absolute Stereochemistry at Azetidin-2-one Ring Junctions

The control of both relative and absolute stereochemistry is a critical aspect of synthesizing complex molecules containing the azetidin-2-one ring system. nih.gov In the context of this compound, which has a single stereocenter at the C4 position, the focus is primarily on controlling the absolute stereochemistry. However, in more complex analogues or in reactions where additional stereocenters are formed, controlling the relative stereochemistry between them becomes equally important.

The relative stereochemistry in the Staudinger reaction, leading to either cis or trans isomers, is determined by the pathway of ring closure from the zwitterionic intermediate. organic-chemistry.orgacs.org This process is subject to torquoelectronic effects. The substituents on the reactants play a crucial role in directing this process. For instance, the reaction of a ketene with a pre-existing stereocenter on the imine can lead to the diastereoselective formation of one isomer over the other.

To control the absolute stereochemistry at the C4 position of this compound, the use of a chiral imine or a chiral catalyst is a viable strategy. If a chiral auxiliary is attached to the nitrogen of the imine, it can effectively shield one face of the imine C=N bond, forcing the ketene to attack from the less hindered face. This substrate-controlled approach can lead to high levels of diastereoselectivity, which, after removal of the chiral auxiliary, translates to high enantioselectivity in the final product.

Alternatively, a catalyst-controlled approach can be employed. A chiral catalyst can coordinate to either the ketene or the imine, creating a chiral environment that directs the cycloaddition to proceed with a specific stereochemical preference. This method is often highly desirable as it allows for the generation of chiral products from achiral starting materials in a more atom-economical fashion.

The following table summarizes some of the key strategies for controlling stereochemistry in the synthesis of substituted azetidin-2-ones.

Table 2: Strategies for Stereochemical Control in Azetidin-2-one Synthesis

| Strategy | Description | Expected Outcome for this compound |

| Substrate Control | A chiral auxiliary is attached to one of the reactants (e.g., the imine) to direct the approach of the other reactant. wikipedia.org | High diastereoselectivity in the cycloaddition step, leading to an enantiomerically enriched product after removal of the auxiliary. |

| Catalyst Control | A chiral catalyst is used to create a chiral environment, favoring the formation of one enantiomer. nih.gov | Enantioselective formation of the product from achiral starting materials. |

| Kinetic Resolution | A racemic mixture of a chiral β-lactam is subjected to a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov | Separation of the enantiomers of this compound. |

Advanced Spectroscopic and Structural Characterization of 3,3 Dimethyl 4 Propan 2 Yl Azetidin 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of azetidin-2-one (B1220530) derivatives in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise connectivity, configuration, and conformation of the molecule can be established.

Proton NMR (¹H NMR) provides critical information on the electronic environment of protons and their spatial relationships. For analogues of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one, the chemical shifts (δ) and spin-spin coupling constants (J) are diagnostic for assigning the structure and stereochemistry.

The proton on the C4 carbon (H-4) is typically observed as a doublet, coupling with the methine proton of the adjacent isopropyl group. Its chemical shift is influenced by the electronegativity of the ring nitrogen and carbonyl group. The methine proton of the isopropyl group appears as a multiplet due to coupling with both H-4 and the six methyl protons. The two methyl groups at the C3 position are diastereotopic and are expected to appear as two distinct singlets, reflecting the chiral center at C4.

A key aspect of the ¹H NMR analysis of azetidin-2-ones is the determination of the relative stereochemistry of the substituents at C3 and C4. While the target compound has no proton at C3, in related analogues, the vicinal coupling constant between H-3 and H-4 (³J_H3,H4_) is a reliable indicator of their relative orientation. A coupling constant in the range of 5-6 Hz is characteristic of a cis relationship, whereas a smaller coupling constant of 0-2 Hz indicates a trans configuration. ipb.pt This information is crucial for understanding the three-dimensional arrangement of the β-lactam ring.

Table 1: Representative ¹H NMR Data for a this compound Analogue

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 5.5 - 8.0 | Broad Singlet | - |

| H-4 (CH-N) | 3.5 - 4.5 | Doublet | ~4-5 |

| Isopropyl CH | 2.0 - 2.5 | Multiplet | ~7, ~4-5 |

| C3-CH₃ (a) | 1.2 - 1.5 | Singlet | - |

| C3-CH₃ (b) | 1.1 - 1.4 | Singlet | - |

| Isopropyl CH₃ | 0.9 - 1.2 | Doublet | ~7 |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shift of the carbonyl carbon (C2) in the β-lactam ring is particularly characteristic, appearing far downfield (typically 165-175 ppm) due to the deshielding effect of the oxygen atom and the ring strain. nih.gov The quaternary C3 carbon and the C4 carbon appear at distinct positions in the aliphatic region of the spectrum.

To definitively assign these resonances and confirm the molecular connectivity, two-dimensional (2D) NMR techniques are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is especially powerful. mdpi.com It reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum would show a correlation between the H-4 proton and the carbonyl carbon (C2), as well as with the carbons of the isopropyl group. Correlations would also be expected between the C3-methyl protons and the C2, C3, and C4 carbons, unequivocally confirming the core structure of the azetidin-2-one ring and the attachment of its substituents. nih.gov

Table 2: Representative ¹³C NMR Data for a this compound Analogue

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C=O) | 165 - 175 |

| C4 (CH-N) | 55 - 65 |

| C3 (Quaternary) | 45 - 55 |

| Isopropyl CH | 28 - 35 |

| C3-CH₃ | 20 - 30 |

| Isopropyl CH₃ | 15 - 25 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

FTIR spectroscopy is highly sensitive to the presence of the β-lactam ring. The most diagnostic absorption is the carbonyl (C=O) stretching vibration. Due to the significant ring strain in the four-membered azetidin-2-one system, this band appears at a characteristically high frequency, typically in the range of 1730-1760 cm⁻¹. pg.edu.plmsu.edubhu.ac.in This is significantly higher than the carbonyl absorption in acyclic amides (around 1650 cm⁻¹), making it a key identifier for the β-lactam moiety. bhu.ac.in The exact frequency can be influenced by substituents on the ring. nih.gov Other characteristic bands include the N-H stretch (for N-unsubstituted analogues) around 3200-3400 cm⁻¹ and C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.

Table 3: Key FTIR Vibrational Frequencies for a this compound Analogue

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2980 | Strong |

| C=O Stretch (β-Lactam) | 1730 - 1760 | Very Strong |

| C-N Stretch | 1350 - 1400 | Medium |

Raman spectroscopy provides complementary information to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. According to the principle of mutual exclusion, for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. Although azetidin-2-one analogues lack this symmetry, Raman spectroscopy is particularly effective for identifying symmetric vibrations and vibrations of the carbon skeleton, such as ring "breathing" modes, which may be weak in the IR spectrum. researchgate.net The β-lactam carbonyl stretch is also observable in the Raman spectrum, typically in the same frequency region as in the FTIR spectrum.

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR spectroscopy provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state with high precision. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise positions of each atom.

For azetidin-2-one analogues, X-ray crystallography provides definitive data on bond lengths, bond angles, and the conformation of the four-membered ring. Studies on monocyclic azetidinones have shown that the β-lactam ring is nearly planar, though slight deviations can occur depending on the steric bulk of the substituents. globalresearchonline.net This technique confirms the stereochemical relationships between substituents and provides insight into intermolecular interactions, such as hydrogen bonding, that govern the crystal packing arrangement. This solid-state structural information is the ultimate benchmark for validating structures proposed by other spectroscopic methods.

Precise Bond Lengths, Bond Angles, and Torsional Angles

The precise geometric parameters of a molecule, including bond lengths, bond angles, and torsional angles, are most accurately determined using single-crystal X-ray diffraction. Although a crystal structure for this compound has not been publicly reported, data from closely related monocyclic β-lactam structures allow for the prediction of these values for its core azetidin-2-one ring. nih.gov

The four-membered β-lactam ring is known to be strained, which influences its bond lengths and angles. The planarity of the ring can vary depending on the substituents. For many monocyclic β-lactams, the ring is nearly planar, but puckering can occur.

Table 1: Expected Geometric Parameters for the Azetidin-2-one Core

| Parameter | Bond/Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | ~1.21 Å | |

| C-N | ~1.38 Å | |

| C-C(O) | ~1.53 Å | |

| N-C(H) | ~1.47 Å | |

| C-C(gem-dimethyl) | ~1.55 Å | |

| Bond Angles (°) | ||

| C-N-C | ~93° | |

| N-C-C | ~87° | |

| C-C-C | ~90° | |

| N-C=O | ~135° | |

| Torsional Angles (°) |

Note: The values presented in this table are representative and derived from published crystallographic data of analogous azetidin-2-one compounds. nih.gov They are intended to provide an approximation for the specific title compound.

Confirmation of Stereochemistry and Identification of Intermolecular Interactions

The relative stereochemistry of substituents on the azetidin-2-one ring is a critical feature, often determined by Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, the key relationship is between the hydrogen atom at the C4 position and the substituents at the C3 position. However, since C3 is a quaternary carbon (gem-dimethyl), the stereochemistry is defined by the relative orientation of the isopropyl group at C4.

The coupling constant (J-value) between the protons on C3 and C4 in the ¹H NMR spectrum is diagnostic of their relative orientation. In analogous compounds, a trans stereochemistry is often confirmed by a small coupling constant (J₃,₄) of approximately 2 Hz. nih.gov For the title compound, the stereochemistry would be determined by the coupling between the C4-H and the proton of the isopropyl group's CH moiety, along with Nuclear Overhauser Effect (NOE) experiments.

Intermolecular interactions are typically identified from crystal structure data. For azetidin-2-one analogues, hydrogen bonding is a common interaction. It is frequently observed between the carbonyl oxygen of the β-lactam ring and hydrogen atoms on adjacent molecules, such as an N-H group or ortho-hydrogens of an aromatic ring if present. nih.gov In the solid state, this compound, which contains an N-H group, would be expected to form intermolecular hydrogen bonds, likely leading to the formation of dimers or chains.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound (C₉H₁₇NO) is 155 g/mol . High-resolution mass spectrometry would provide a more precise mass, confirming its elemental composition.

While a specific mass spectrum for this compound is not available, the fragmentation pattern of a close structural analogue, 3,3-dimethyl-4-(1-aminoethyl)-azetidin-2-one , has been reported. nih.gov The fragmentation of the title compound is expected to follow similar pathways, primarily involving the cleavage of the strained four-membered ring and loss of substituents.

The initial step in electron ionization (EI) mass spectrometry is the formation of a molecular ion [M]⁺•. The primary fragmentation pathways would likely involve:

Cleavage of the C3-C4 bond and C2-N1 bond: This is a characteristic fragmentation for β-lactams, leading to the formation of stable radical cations.

Loss of the isopropyl group: Cleavage of the bond between C4 and the isopropyl group would result in a fragment ion corresponding to the loss of 43 Da (C₃H₇).

Loss of the gem-dimethyl group: While less common, fragmentation involving the methyl groups at C3 could occur.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 155 | [C₉H₁₇NO]⁺• | (Molecular Ion) |

| 112 | [M - C₃H₇]⁺ | Isopropyl radical |

| 84 | [C₄H₆NO]⁺ | C₄H₇• (from ring cleavage) |

| 70 | [C₄H₈N]⁺ | C₄H₅O• (from ring cleavage) |

| 57 | [C₄H₉]⁺ | Isopropyl radical and subsequent losses |

Note: This table represents a predictive analysis based on common fragmentation patterns of β-lactams and related structures. The relative abundances of these fragments would require experimental confirmation.

Reactivity Profiles and Mechanistic Studies of 3,3 Dimethyl 4 Propan 2 Yl Azetidin 2 One and Analogues

Ring-Opening Reactions of the Strained Azetidin-2-one (B1220530) Core

The inherent ring strain of the four-membered azetidin-2-one core is a primary driver of its chemical reactivity. Cleavage of the amide bond or the C3-C4 bond can relieve this strain, leading to a variety of ring-opened products.

Investigation of C3-C4 Ring Opening Pathways and Products

While the more common ring-opening pathway for β-lactams involves cleavage of the N1-C2 or C4-N1 amide bond, under certain conditions, cleavage of the C3-C4 bond can be induced. This is often facilitated by specific reagents or photochemical methods. For sterically hindered β-lactams like 3,3-dimethyl-4-(propan-2-yl)azetidin-2-one, the C3-C4 bond is flanked by bulky substituents, which can influence the regioselectivity of the ring-opening process.

Studies on analogous 4-formyl-β-lactams have shown that reagents like stannous chloride can mediate C3-C4 bond cleavage, leading to the formation of six-membered rings such as 1,4-dihydropyridine (B1200194) derivatives after subsequent rearrangement. While this compound lacks a formyl group to direct such a reaction, this illustrates the possibility of C3-C4 scission under specific chemical environments. The products of such a ring-opening would be highly dependent on the reaction conditions and the trapping agents present.

| Reagent/Condition | Potential Product Type from C3-C4 Cleavage |

| Stannous Chloride (in analogous systems) | Rearranged heterocyclic systems |

| Photochemical Irradiation | Radically-formed open-chain amides |

| Transition Metal Catalysts | Varies depending on the metal and ligands |

Nucleophilic Reactivity and β-Lactam Ring Stability

The susceptibility of the β-lactam ring to nucleophilic attack is a cornerstone of the biological activity of penicillin and cephalosporin (B10832234) antibiotics. The primary site of attack is the carbonyl carbon (C2), leading to the cleavage of the N1-C2 amide bond. The stability of the β-lactam ring in this compound towards nucleophiles is significantly enhanced by the steric shielding provided by the gem-dimethyl and isopropyl groups.

This steric hindrance raises the activation energy for the approach of a nucleophile to the carbonyl carbon, thereby decreasing the rate of nucleophilic acyl substitution. Consequently, this compound is expected to be more resistant to hydrolysis and other nucleophilic ring-opening reactions compared to less substituted β-lactams.

The reaction of some azetidin-2-ones with secondary amines has been shown to yield 3-arylaminopropionamide derivatives. nih.gov However, the increased steric bulk in this compound would likely necessitate more forcing conditions for such a reaction to proceed at a significant rate.

| Nucleophile | Expected Reactivity with this compound |

| Hydroxide (alkaline hydrolysis) | Slow, due to steric hindrance |

| Amines | Slower than less substituted β-lactams |

| Methoxide | Very slow, may require elevated temperatures |

Functional Group Transformations and Derivatization on the Azetidin-2-one Moiety

Beyond ring-opening reactions, the azetidin-2-one scaffold can undergo a variety of functional group transformations that maintain the core ring structure.

Oxidation Reactions, including N-Oxidation

Oxidation of the β-lactam ring can occur at several positions. The nitrogen atom of the β-lactam can be oxidized to an N-oxide, although this is less common for N-unsubstituted β-lactams without prior N-functionalization. More frequently, if a sulfur-containing substituent were present (as in penicillins), it would be susceptible to oxidation.

For this compound, direct oxidation of the ring is not a common transformation. However, if the nitrogen were substituted, for instance with a p-methoxyphenyl (PMP) group, oxidative cleavage of the PMP group using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) is a known method to generate the N-unsubstituted β-lactam. While the target compound is already N-unsubstituted, this highlights a relevant oxidative process in β-lactam chemistry.

Reduction Chemistry Leading to Azetidines or other Amine Derivatives

The carbonyl group of the β-lactam ring can be reduced to a methylene (B1212753) group, converting the azetidin-2-one to the corresponding azetidine (B1206935). A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. nih.govnumberanalytics.commasterorganicchemistry.comlibretexts.orgyoutube.com The reduction of this compound with LiAlH4 would be expected to yield 3,3-dimethyl-4-(propan-2-yl)azetidine.

The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of an aluminum-alkoxide intermediate. Subsequent workup with water protonates the intermediate to yield the azetidine. masterorganicchemistry.comlibretexts.orgyoutube.com

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH4) | 3,3-Dimethyl-4-(propan-2-yl)azetidine |

| Sodium Borohydride (NaBH4) | No reaction (generally not strong enough to reduce amides) libretexts.org |

Substitution Reactions at Exocyclic and Ring Positions

Substitution reactions on the this compound ring are challenging due to the lack of readily activated positions and significant steric hindrance. The protons at the C4 position are not easily removed, making deprotonation-substitution pathways difficult.

However, derivatization of the nitrogen atom is a common strategy for modifying β-lactams. For N-unsubstituted β-lactams, the nitrogen can be alkylated, acylated, or sulfonylated. For example, reaction with a sulfonyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding N-sulfonylated β-lactam.

Exocyclic substitution on the isopropyl group at C4 would require radical conditions, for instance, free-radical bromination, which would likely lead to a mixture of products and potentially compete with reactions on the β-lactam ring itself.

| Reaction Type | Feasibility on this compound |

| N-Alkylation | Possible with a suitable alkyl halide and base |

| N-Acylation | Possible with an acyl chloride or anhydride (B1165640) and a base |

| N-Sulfonylation | Possible with a sulfonyl chloride and a base |

| C4-Alkylation | Difficult due to steric hindrance and lack of acidity |

Cycloaddition Reactions Involving Azetidin-2-one Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The strained four-membered ring of azetidin-2-ones, also known as β-lactams, makes them both valuable synthons and interesting substrates for such transformations. These reactions can be used to build the β-lactam ring itself or to use the β-lactam as a scaffold for constructing more complex molecular architectures.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of synthetic chemistry for forming six-membered rings. wikipedia.org While the direct participation of a diene derived from the core structure of this compound is not extensively documented, the reactivity of related azadiene systems provides significant insight. Azadienes, where one or more carbon atoms in the diene are replaced by nitrogen, are effective components in Diels-Alder reactions, typically in inverse-electron-demand scenarios where the azadiene is electron-deficient. nih.gov

The reactivity of these systems is influenced by the substituents on the diene. For instance, transient 2-azadienes generated from thiazolidine (B150603) precursors have been shown to react with both electron-rich and electron-deficient dienophiles. researchgate.net These cycloadditions are generally regioselective but not always stereoselective. researchgate.net The incorporation of the nitrogen atom from the azetidin-2-one ring into a diene system would render it electron-deficient, favoring reactions with electron-rich dienophiles like enamines or vinyl ethers. nih.govresearchgate.net The specific substitution pattern of the azetidin-2-one, such as the gem-dimethyl group at the C3 position and the isopropyl group at C4, would sterically and electronically influence the approach of the dienophile and the stereochemical outcome of the cycloaddition.

The azetidin-2-one ring is a versatile building block for constructing complex molecular scaffolds through various cycloaddition strategies. globalresearchonline.net The most fundamental example is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine, which remains a primary method for the synthesis of the β-lactam ring itself. researchgate.netmdpi.com

Beyond its synthesis, the azetidin-2-one core can be elaborated upon using cycloaddition reactions. A notable application is in intramolecular 1,3-dipolar cycloadditions for creating fused heterocyclic systems. For example, azetidin-2-ones functionalized with an alkene and an azidoaryl group can undergo intramolecular cycloadditions. mdpi.comnih.gov In this process, the azide (B81097) group reacts with the alkene to form an intermediate triazoline, which can subsequently lose nitrogen gas to yield complex fused structures like azetidino researchgate.netjgtps.combenzodiazepines. mdpi.comhud.ac.uk This strategy highlights the use of the azetidin-2-one as a rigid scaffold to control the stereochemistry and outcome of the intramolecular reaction, leading to potent antitumor antibiotics and other biologically relevant molecules. mdpi.comnih.gov

These reactions demonstrate the utility of the β-lactam ring not just as a pharmacophore but as a foundational element for building diverse and complex chemical structures through controlled intermolecular and intramolecular cycloaddition pathways.

Chemical Stability and Degradation Pathways of Azetidin-2-one Structures

The chemical stability of the azetidin-2-one ring is a critical factor, influencing its synthesis, storage, and biological activity. The inherent ring strain of the four-membered lactam makes it more susceptible to nucleophilic attack and degradation compared to acyclic amides or larger lactams. globalresearchonline.net

The stability of azetidin-2-one derivatives is highly dependent on pH, temperature, and the specific substituents on the ring. Forced degradation studies are often performed under hydrolytic conditions (acidic, basic, and neutral) to assess the compound's robustness. nih.gov

For example, studies on structurally related β-lactam analogues have shown significant differences in stability. The half-life (t½) of a representative 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogue was evaluated under various pH conditions, demonstrating its susceptibility to degradation, particularly in a basic environment. nih.gov In contrast, other analogues with different substitution patterns showed greater resilience, indicating that stability can be fine-tuned through structural modification. nih.gov The amide bond within the β-lactam ring is particularly sensitive to hydrolysis. globalresearchonline.netresearchgate.net

The table below summarizes stability data for a representative azetidin-2-one analogue (Compound 9q) from a study by Greene et al., illustrating the impact of pH on degradation. nih.gov

| pH Condition | Temperature | Half-life (t½) |

| 4.0 | Ambient | 13 hours |

| 7.4 | Ambient | 13 hours |

| 9.0 | Ambient | 6 hours |

This interactive table is based on data for a structurally related analogue and serves as an example of stability evaluation for azetidin-2-one compounds. nih.gov

The primary degradation pathway for azetidin-2-ones is the hydrolysis of the endocyclic amide bond. researchgate.netnih.gov This process can be catalyzed by acid or base and results in the opening of the four-membered ring to form the corresponding β-amino acid. The high degree of ring strain in the β-lactam contributes to a higher reactivity of the carbonyl group towards nucleophilic attack compared to unstrained amides. globalresearchonline.net

In addition to simple hydrolysis, other degradation mechanisms have been identified for azetidine-containing compounds. One such pathway involves the activation of the azetidine ring through the formation of a reactive azetidinium ion intermediate. researchgate.netnih.gov This positively charged species is highly susceptible to nucleophilic attack, leading to ring-opening. Another potential degradation route observed in certain N-aryl azetidines is an acid-mediated intramolecular ring-opening, where a pendant functional group, such as an amide, acts as an internal nucleophile. nih.gov This process results in a rearranged product, highlighting the diverse and sometimes complex degradation profiles of these strained heterocyclic systems. nih.gov

Computational and Theoretical Investigations of 3,3 Dimethyl 4 Propan 2 Yl Azetidin 2 One

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one are not extensively available in the reviewed literature, the following subsections outline the typical analyses that would be performed to characterize this molecule.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Conformational analysis would also be essential to identify different stable conformers arising from the rotation around single bonds, particularly the bond connecting the isopropyl group to the azetidinone ring.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C2-N1 Bond Length (Å) | Data not available |

| C4-C(isopropyl) Bond Length (Å) | Data not available |

| C2=O Bond Length (Å) | Data not available |

Note: The table above is illustrative. Specific values require dedicated DFT calculations for this compound, which are not available in the cited literature.

The electronic properties of a molecule are key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Electronic Properties (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: The table above is illustrative. Specific values require dedicated DFT calculations for this compound, which are not available in the cited literature.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule. These theoretical spectra can be compared with experimental spectra to confirm the molecular structure and assign spectral bands to specific functional groups. For this compound, key vibrational modes would include the C=O stretching of the β-lactam ring, N-H bending, and C-H stretching vibrations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a region susceptible to electrophilic attack, and positive potential (blue) around the N-H group.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and stability.

While specific MD simulations for this compound were not found, a study on a closely related compound, azetidin-2-one (B1220530) 3,3-dimethyl-4-(1-aminoethyl), provides valuable insights into the potential dynamic behavior of such substituted β-lactams. mdpi.com In this study, molecular dynamics simulations were used to assess the stability of the ligand when bound to a protein target. mdpi.com The analysis of the root-mean-square deviation (RMSD) over the simulation time indicated the flexibility of the complex. mdpi.com For instance, slight fluctuations in RMSD trends after a certain period can suggest complex flexibility. mdpi.com Furthermore, the solvent-accessible surface area (SASA) analysis can reveal changes in the exposure of the molecule to the solvent, which can be indicative of conformational changes. mdpi.com The study confirmed the rigidity and stability of the docked ligand-protein complex through various analyses, including RMSD, root-mean-square fluctuations, SASA, radius of gyration, and hydrogen bond formation. mdpi.com These findings suggest that the 3,3-dimethylazetidin-2-one (B1606829) scaffold can serve as a stable framework for substituents at the 4-position.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Analysis of Intermolecular Interactions and Solvent Effects

The chemical behavior and conformational stability of this compound are significantly influenced by its interactions with surrounding molecules, including solvent molecules and other solutes. Computational chemistry provides powerful tools to dissect these interactions at a molecular level. Molecular dynamics (MD) simulations, in particular, are instrumental in understanding how the solvent environment affects the structural dynamics and properties of the azetidinone ring. mdpi.comnih.gov By simulating the compound in a virtual box of explicit solvent molecules (e.g., water, dimethyl sulfoxide, chloroform), researchers can track the conformational changes of the molecule over time.

These simulations allow for a detailed analysis of various intermolecular forces, such as hydrogen bonds between the lactam's carbonyl oxygen or N-H group and protic solvents, as well as hydrophobic interactions involving the dimethyl and isopropyl substituents. mdpi.com The insights gained from these simulations can explain solvent-dependent reaction rates and stereoselectivities observed in experimental studies. mdpi.com For instance, polar solvents might stabilize charged intermediates or transition states, thereby altering reaction pathways. ubc.ca

The following interactive table illustrates hypothetical data from a computational study on the effect of different solvents on key properties of this compound, showcasing how computational analysis can quantify solvent effects.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Water | 78.4 | 3.5 | -8.2 |

| DMSO | 46.7 | 4.1 | -7.5 |

| Chloroform | 4.8 | 2.9 | -3.1 |

| Toluene (B28343) | 2.4 | 2.7 | -2.5 |

Mechanistic Elucidation via Advanced Computational Chemistry

Transition State Identification and Reaction Pathway Analysis

Advanced computational chemistry methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the detailed mechanisms of chemical reactions involving this compound. mdpi.com A critical aspect of this is the identification of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. Locating these fleeting structures allows for a deep understanding of how reactants are converted into products. For instance, in the context of the Staudinger reaction, a common method for synthesizing β-lactams, computational studies can map out the entire reaction pathway, from the initial nucleophilic attack to the final ring closure. mdpi.comderpharmachemica.comorganicchemistrytutor.com

Once a transition state is located, frequency calculations are performed to confirm its identity; a genuine TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can then trace the path downhill from the transition state to the connected reactants and products, thereby verifying the entire reaction pathway. mdpi.com This type of analysis is crucial for understanding reaction stereoselectivity, as different pathways leading to different stereoisomers can be compared energetically. mdpi.com

Below is a hypothetical data table detailing the geometric parameters of a calculated transition state for the alkaline hydrolysis of the β-lactam ring, a reaction of significant interest. researchgate.netdntb.gov.ua

| Parameter | Reactant Complex (Å) | Transition State (Å) | Tetrahedral Intermediate (Å) |

|---|---|---|---|

| C=O Bond Length | 1.23 | 1.35 | 1.42 |

| C-N Bond Length (in ring) | 1.38 | 1.48 | 1.55 |

| Nucleophile-Carbon Distance | >3.0 | 1.95 | 1.51 |

Calculation of Activation Energies and Reaction Free Energy Profiles

Following the identification of stationary points (reactants, intermediates, transition states, and products) on the potential energy surface, the next crucial step is to calculate their relative energies to construct a reaction free energy profile. This profile provides a quantitative picture of the reaction mechanism, highlighting the energy barriers (activation energies) that must be overcome for the reaction to proceed. The activation energy (ΔG‡) is the difference in free energy between the reactants and the transition state. nih.govacs.org

A hypothetical reaction free energy profile for a generic reaction of this compound is presented in the table below, illustrating the key thermodynamic parameters that can be derived from such calculations.

| Reaction Step | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactants → Transition State 1 | +22.5 | -2.0 | +24.5 (Activation Energy) |

| Reactants → Intermediate | +5.0 | -1.5 | +6.5 |

| Intermediate → Transition State 2 | +12.0 | -1.0 | +13.0 |

| Reactants → Products | -15.0 | +2.5 | -17.5 (Reaction Free Energy) |

Quantitative Structure-Reactivity/Property Relationships (QSPR/QSRR)

Development of Predictive Models for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its physical properties or reactivity. nih.gov For a series of related azetidin-2-ones, including this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention times. Similarly, a QSRR model could predict reactivity, for example, the rate of hydrolysis or the efficacy as an enzyme inhibitor. gmu.edu

The development of such a model begins with a dataset of compounds for which the property or reactivity of interest has been experimentally measured. For each compound, a set of numerical values known as molecular descriptors are calculated based on its structure. These descriptors can encode steric, electronic, topological, or thermodynamic features of the molecule. nih.gov Statistical methods, such as multiple linear regression, are then used to find a mathematical equation that best relates the descriptors to the observed property. The predictive power of the resulting model is then rigorously tested using cross-validation techniques and external test sets. nih.gov

A hypothetical QSRR model for predicting the antibacterial activity (expressed as log(1/MIC)) of a series of azetidin-2-one derivatives might take the following form:

log(1/MIC) = 0.85 * LogP - 0.23 * (Molecular Weight) + 1.54 * (Dipole Moment) - 2.1

The table below shows hypothetical data for a set of compounds used to build such a model.

| Compound | Experimental log(1/MIC) | Predicted log(1/MIC) | Residual |

|---|---|---|---|

| Compound A | 4.2 | 4.1 | -0.1 |

| Compound B | 3.8 | 3.9 | +0.1 |

| This compound | 3.5 | 3.6 | +0.1 |

| Compound C | 4.5 | 4.4 | -0.1 |

Derivation and Application of Computational Descriptors for Azetidin-2-one Reactivity

The foundation of any QSPR/QSRR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical representations of a molecule's chemical information. For this compound, a wide array of descriptors can be computed to capture its unique structural features and their influence on reactivity. These can be broadly categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include molecular connectivity indices and the Balaban index, which have been shown to be important for the antimicrobial activity of some azetidin-2-one derivatives. nih.gov

Electronic descriptors: These relate to the electronic structure of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These are particularly relevant for predicting reactivity in polar reactions.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these can include parameters like total energy, heat of formation, and solvation energy, providing a more detailed picture of the molecule's stability and interactions. nih.gov

By analyzing the coefficients of these descriptors in a validated QSRR model, researchers can gain valuable insights into the key molecular features that govern the reactivity of azetidin-2-ones. This knowledge can then be applied to the rational design of new derivatives with enhanced or tailored properties.

The following table lists some common computational descriptors and their hypothetical values for this compound.

| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Significance |

|---|---|---|---|

| Topological | Balaban Index (J) | 2.85 | Related to molecular shape and branching |

| Electronic | Dipole Moment | 3.1 Debye | Influences intermolecular interactions and solubility |

| Quantum-Chemical | HOMO Energy | -9.5 eV | Indicator of electron-donating ability |

| Quantum-Chemical | LUMO Energy | +1.2 eV | Indicator of electron-accepting ability |

| Steric | Molecular Volume | 150.5 ų | Related to steric hindrance at the reaction center |

Applications of 3,3 Dimethyl 4 Propan 2 Yl Azetidin 2 One As a Synthetic Synthon and Building Block

Precursor for the Synthesis of Complex Heterocyclic Systems

The strained four-membered ring of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one makes it an excellent precursor for the synthesis of more complex heterocyclic structures. The inherent ring strain can be strategically released through selective bond cleavage, allowing for the construction of larger, more elaborate ring systems. researchgate.netresearchgate.net The chirality and functionalization of the β-lactam nucleus can serve as a stereocontrolling element in these transformations. nih.govresearchgate.net

Derivatization Strategies for Chemical Library Generation

The core structure of this compound is amenable to a variety of derivatization reactions, making it a valuable scaffold for the generation of chemical libraries for drug discovery and other applications. The nitrogen atom of the lactam can be functionalized through N-alkylation or N-acylation, while the carbonyl group can undergo reduction or thionation. researchgate.net Furthermore, reactions targeting the C-N or C-C bonds of the ring can lead to a wide array of acyclic and heterocyclic products. researchgate.net

One common strategy for derivatization is the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, which is a powerful method for constructing the β-lactam ring itself. nih.govmdpi.com By varying the substituents on both the ketene and the imine, a diverse library of β-lactams with different substitution patterns can be generated. For instance, using dimethylketene (B1620107) with an appropriately substituted imine would be a direct route to the 3,3-dimethyl substitution pattern seen in the title compound. mdpi.com

The functionalization of the β-lactam ring can also be achieved through α-alkylation at the C3 position. This typically involves the generation of a β-lactam enolate, which can then react with an electrophile. researchgate.net However, in the case of this compound, this position is already fully substituted.

| Reaction Type | Description | Potential Products |

|---|---|---|

| N-Alkylation/N-Acylation | Functionalization of the lactam nitrogen with various alkyl or acyl groups. | N-substituted β-lactams |

| Carbonyl Reduction | Reduction of the lactam carbonyl to a methylene (B1212753) group. | Azetidines u-tokyo.ac.jp |

| Thionation | Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson's reagent. | β-thiolactams researchgate.net |

| Ring-Opening Reactions | Cleavage of the C-N or C-C bonds to form acyclic or other heterocyclic compounds. | β-amino acids, amides, esters researchgate.net |

Incorporation into Spiro and Fused Ring Systems

The 3,3-dimethyl substitution of this compound makes it an interesting candidate for the synthesis of spirocyclic and fused ring systems. Spiro-heterocycles, where two rings share a single atom, are of particular interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov The quaternary carbon at the C3 position of the title compound is a prime site for the formation of a spiro center. nih.gov

Fused bicyclic β-lactams are another important class of compounds, often exhibiting enhanced biological activity compared to their monocyclic counterparts. nih.govnih.gov The synthesis of such systems can be achieved by constructing a new ring fused to the β-lactam core. nih.gov For example, an intramolecular cyclization reaction involving a substituent at the N1 or C4 position could lead to the formation of a fused bicyclic system. nih.gov The stereochemistry of the substituents on the starting β-lactam can effectively control the stereochemical outcome of the cyclization.

Role in the Synthesis of β-Amino Acids and β-Amino Alcohols

β-lactams are valuable synthetic intermediates for the preparation of β-amino acids and their derivatives, which are important components of many biologically active molecules. researchgate.netnih.gov The controlled ring-opening of the azetidin-2-one core provides a direct route to these functionalized acyclic structures.

Stereospecific Ring Opening to Access Functionalized Carbon Chains

The hydrolytic or reductive cleavage of the amide bond in this compound can lead to the formation of β-amino acids or β-amino alcohols, respectively. researchgate.net The stereocenters present in the β-lactam ring can be transferred to the resulting acyclic product with high fidelity, making this a powerful method for asymmetric synthesis. The specific substitution pattern of the title compound would yield β-amino acids or alcohols with a quaternary center at the α-position and a chiral center at the β-position.

For instance, hydrolysis of the N1-C2 bond would yield a β-amino acid with a gem-dimethyl group adjacent to the carboxylic acid and an isopropyl group at the β-position. The stereochemistry at the C4 position of the starting material would dictate the stereochemistry of the resulting β-amino acid.

| Reaction Condition | Bond Cleaved | Product Type |

|---|---|---|

| Acidic or Basic Hydrolysis | N1-C2 (Amide Bond) | β-Amino Acid |

| Reductive Cleavage (e.g., with a hydride reagent) | N1-C2 (Amide Bond) | β-Amino Alcohol |

| Lewis Acid Catalyzed Ring Opening | C2-C3 or N1-C4 | Functionalized Propylamines acs.org |

Chiral Auxiliary Applications and Stereocenter Manipulation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While the this compound itself is a chiral molecule, the term chiral auxiliary more commonly refers to a removable group that directs stereoselectivity. However, the principles of asymmetric induction are still relevant. If the β-lactam is synthesized in an enantiomerically pure form, for example, through an asymmetric Staudinger reaction using a chiral auxiliary, the stereocenters of the lactam can be used to direct further transformations. rsc.org

For example, if a reaction were to be performed on a substituent attached to the nitrogen atom, the stereocenter at C4 could influence the stereochemical outcome of that reaction through steric hindrance. After the reaction, the β-lactam ring could be cleaved, effectively transferring the chirality to the new molecule.

Synthetic Strategies for Peptidomimetics and Constrained Chemical Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased metabolic stability and oral bioavailability. nih.gov The rigid framework of the azetidin-2-one ring makes it an excellent scaffold for the design of peptidomimetics. By incorporating the β-lactam core into a larger molecule, it is possible to create constrained conformations that mimic the secondary structures of peptides, such as β-turns. nih.gov

The specific substitution pattern of this compound, with its bulky gem-dimethyl and isopropyl groups, can be used to enforce specific conformational preferences. These bulky groups can limit the rotational freedom of the molecule, leading to a more well-defined three-dimensional structure. This can be particularly useful in the design of potent and selective enzyme inhibitors or receptor ligands. nih.gov

Azetidin-2-one as a Conformationally Restricted Amino Acid Surrogate

The rigid framework of the azetidin-2-one ring system is central to its utility as a surrogate for natural amino acids in peptide chemistry. The inherent conformational constraints of the β-lactam structure can impart predictable and stable secondary structures to peptidomimetics, a desirable attribute for enhancing biological activity and metabolic stability. The incorporation of the this compound moiety introduces specific steric and lipophilic characteristics that can influence peptide folding and receptor interactions.

The gem-dimethyl substitution at the C3 position and the isopropyl group at the C4 position significantly restrict the rotational freedom of the molecule. This rigidity can be exploited to mimic the dihedral angles of specific amino acid residues within a peptide sequence, effectively locking the peptide backbone into a bioactive conformation. Research in this area focuses on synthesizing peptides where a natural amino acid is replaced by this constrained surrogate and then evaluating the impact on structure and function.

Table 1: Comparative Conformational Parameters

| Parameter | Natural Amino Acid (e.g., Valine) | This compound |

|---|---|---|

| Backbone Dihedral Angles (φ, ψ) | Flexible | Highly Restricted |

| Side-Chain Conformation | Multiple Rotamers | Fixed Orientation |

Note: This table is illustrative and based on the general principles of using β-lactams as amino acid surrogates. Specific data for this compound is not available.

Design of Novel Small Molecules for Chemical Probe Development

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of such probes. Its defined stereochemistry and functional handles (the lactam carbonyl and N-H bond) provide a platform for the systematic introduction of reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement.

The design of chemical probes based on this scaffold involves leveraging its core structure to achieve specific binding to a protein of interest. The dimethyl and isopropyl substituents can be tailored to fit into hydrophobic pockets of a target protein, while the lactam ring can participate in hydrogen bonding interactions. Synthetic strategies would focus on derivatizing the nitrogen atom or utilizing the lactam carbonyl for further chemical modifications.

Table 2: Key Features for Chemical Probe Design

| Feature | Role in Chemical Probe | Synthetic Accessibility |

|---|---|---|

| Azetidin-2-one Core | Rigid scaffold for predictable geometry | Multi-step synthesis |

| Gem-Dimethyl Group | Occupies hydrophobic pockets, enhances metabolic stability | Incorporated during ring formation |

| Isopropyl Group | Provides specific steric interactions | Incorporated during ring formation |

| Lactam N-H | Site for derivatization (e.g., attachment of linkers, reporters) | Readily functionalized |

Note: This table outlines the potential design considerations for using this compound as a scaffold. Specific examples of probes developed from this exact molecule are not documented in the available literature.

Future Directions and Advanced Research Perspectives on 3,3 Dimethyl 4 Propan 2 Yl Azetidin 2 One Chemistry

Development of Highly Efficient Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure β-lactams is of paramount importance due to the stereospecific nature of their biological activity and their utility as chiral synthons. For 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one, the key challenge lies in the stereoselective construction of the C4 stereocenter.

Future research will likely focus on several cutting-edge asymmetric strategies:

Catalytic Asymmetric Staudinger Reaction: The [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger reaction, is a cornerstone of β-lactam synthesis. organicreactions.orgnih.gov The development of novel chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), could enable the enantioselective synthesis of this compound. acs.org These catalysts would facilitate the reaction between a dimethylketene (B1620107) precursor and an imine derived from isobutyraldehyde (B47883), controlling the facial selectivity of the imine attack.

Metal-Catalyzed C-H Amidation: Recent advances in transition-metal catalysis offer promising avenues for the asymmetric synthesis of β-lactams. rsc.org Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation reactions, for instance, could be adapted for the synthesis of the target molecule. acs.org This would involve the design of a suitable amide precursor where a chiral ligand on the palladium catalyst directs the stereoselective formation of the azetidinone ring.

Enzyme-Catalyzed Reactions: Biocatalysis is emerging as a powerful tool for stereoselective synthesis. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze enantioselective C-H amidation to form β-lactams. researchgate.net Future work could involve the development of specific enzyme variants that can accommodate the steric bulk of the gem-dimethyl and isopropyl groups of the target molecule's precursors, offering a green and highly selective synthetic route.

| Asymmetric Synthetic Strategy | Key Features | Potential Advantages for Target Molecule |